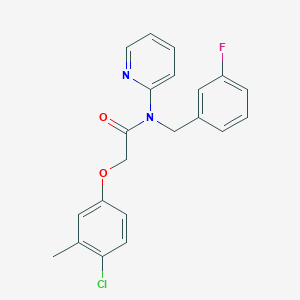
N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that combines an ethoxyphenyl group with a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-ethoxyaniline and 6-mercaptopurine.
Step 1: The 2-ethoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-ethoxyphenyl)-2-chloroacetamide.
Step 2: The N-(2-ethoxyphenyl)-2-chloroacetamide is then reacted with 6-mercaptopurine in the presence of a base like potassium carbonate to yield N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reaction volumes: .
Optimizing reaction temperatures and times: .
Using continuous flow reactors: to improve efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, particularly those involved in nucleotide metabolism.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive molecules.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The ethoxyphenyl group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.
Uniqueness
N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to the combination of the ethoxyphenyl group with the purine moiety, which may confer distinct biological activities and chemical properties compared to its analogs. This structural uniqueness can lead to different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H15N5O2S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-2-22-11-6-4-3-5-10(11)20-12(21)7-23-15-13-14(17-8-16-13)18-9-19-15/h3-6,8-9H,2,7H2,1H3,(H,20,21)(H,16,17,18,19) |
InChI-Schlüssel |
TZDPHYBGJGOSGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(3-chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11299966.png)
![N-tert-butyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11299972.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11299975.png)

![Ethyl 6-methyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11299993.png)
![N-(4-acetylphenyl)-2-(benzylsulfanyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11299997.png)
![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11300000.png)
![2-(benzylsulfanyl)-5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11300006.png)

![9-(4-fluorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300030.png)
![4-chloro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B11300035.png)
![2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11300042.png)
![4-({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11300055.png)
![4-ethyl-9-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300059.png)
